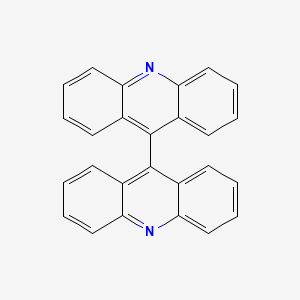

9,9'-Biacridine

描述

Historical Context and Evolution of Academic Inquiry into Biacridine Scaffolds

The academic journey into biacridine scaffolds is intrinsically linked to the broader history of acridine (B1665455) chemistry. The synthesis of the basic acridine structure was first established through methods like the Bernthsen synthesis, the Ullmann reaction, and the Friedländer synthesis. mdpi.com These foundational techniques paved the way for chemists to construct more complex acridine-based molecules. mdpi.com Initially, research on acridine compounds was often associated with their properties as dyes and their biological activities. nih.gov

Over the years, synthetic methodologies have advanced, allowing for more precise functionalization of the acridine core. mdpi.comnih.gov The development of techniques to create derivatives, such as manipulating acylated diphenylamines or the functionalization of 9-chloroacridines, expanded the range of accessible acridine-based compounds. mdpi.com It was in the latter part of the 20th century that academic inquiry began to focus more intently on the potential of linking acridine units, leading to the investigation of biacridine scaffolds. Researchers started exploring how the dimeric structure influenced the electronic and steric properties compared to the single acridine monomer. This evolution led to the synthesis and characterization of specific isomers like 9,9'-Biacridine and its derivatives, opening new avenues for research into their unique reactivity and potential applications in materials science and catalysis. researchgate.netnih.gov

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemistry stems from its distinct structural and electronic properties. The molecule's rigid, planar structure and the presence of two nitrogen-containing aromatic systems make it a subject of interest in several advanced fields.

Photoredox Catalysis : Visible-light photoredox catalysis is a rapidly growing field in organic synthesis that uses light to drive chemical reactions under mild conditions. sigmaaldrich.comprinceton.edu This method relies on photocatalysts that can absorb light and engage in single-electron transfer (SET) processes. sigmaaldrich.commdpi.com Derivatives of this compound, such as 10,10′-Dimethyl-9,9′-biacridine, have been identified as potent electron donors. chem960.com This characteristic makes them valuable as organic photoredox catalysts, offering a metal-free alternative to traditional transition metal complexes. beilstein-journals.org Their ability to facilitate electron transfer upon photoexcitation enables the construction of complex chemical bonds for applications in drug discovery and medicinal chemistry. mdpi.com

Organic Electronics : Organic electronics is a field focused on the use of carbon-based materials in electronic devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). sciencedaily.comresearchgate.net The performance of these devices depends heavily on the electronic properties of the organic semiconductor materials used. sigmaaldrich.com The extended π-conjugated system of this compound and its derivatives suggests potential for application in this area. The ability to modify the acridine rings allows for the fine-tuning of electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sciencedaily.com This tunability is crucial for designing materials with specific charge-transport and light-emitting characteristics suitable for advanced electronic devices. sciencedaily.comresearchgate.net

Ligand Development : The nitrogen atoms in the acridine rings give this compound and its derivatives Lewis basic properties, allowing them to act as ligands that can coordinate with metal centers. The N,N'-dioxide derivative of this compound, for instance, has been investigated as a potential bridging ligand. nih.gov The bulky and rigid nature of the biacridine scaffold can enforce specific geometries in the resulting metal complexes, which can be advantageous in catalysis and the design of new materials with unique magnetic or optical properties. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3295-68-9 |

| Molecular Formula | C26H16N2 |

| Molecular Weight | 356.42 g/mol |

| Exact Mass | 356.131 g/mol |

Data sourced from multiple chemical databases. chem960.com

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound this compound. The scope is centered on its foundational aspects within advanced chemical research. The content begins with the historical development of academic interest in the broader family of biacridine scaffolds, tracing the evolution from fundamental acridine synthesis to the study of dimeric structures. The primary research focus is on the significance of this compound in contemporary chemical science, with detailed discussions on its roles and potential applications in the key areas of photoredox catalysis, organic electronics, and ligand development. The article strictly adheres to presenting the scientific and technical characteristics of the compound, without delving into pharmacological or safety-related information.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3295-68-9 |

|---|---|

分子式 |

C26H16N2 |

分子量 |

356.4 g/mol |

IUPAC 名称 |

9-acridin-9-ylacridine |

InChI |

InChI=1S/C26H16N2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |

InChI 键 |

HZWAAAURPDLNLJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=C5C=CC=CC5=NC6=CC=CC=C64 |

产品来源 |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for 9,9 Biacridine Systems

Classic and Evolving Synthetic Pathways to 9,9'-Biacridine Core Structures

The construction of the this compound core has been approached through various synthetic routes, ranging from classic coupling reactions to more modern dimerization techniques.

Coupling Reactions and Precursor Chemistry, including Mukaiyama Coupling

The synthesis of this compound often begins with the preparation of acridine (B1665455) precursors. A common precursor, 9-chloroacridine (B74977), can be synthesized from diphenylamine-2-carboxylic acid and subsequently used in homocoupling reactions. clockss.orgnih.gov For instance, the homocoupling of 2-methoxy-9-chloroacridine using zinc powder in anhydrous methanol (B129727) yields 2,2'-dimethoxy-9,9'-biacridine. clockss.org

A notable and more advanced method for forming the this compound linkage is the Mukaiyama coupling. This reaction utilizes a low-valent titanium reagent, often generated in situ, to reductively couple two carbonyl compounds. In the context of this compound synthesis, this typically involves the dimerization of an acridone (B373769) precursor. researchgate.net The mechanism is believed to proceed through a single-electron transfer (SET) from a metal like zinc to a 10-alkyl-9(10H)-acridone, which generates a radical intermediate that then dimerizes at the 9-position. This method offers high regioselectivity, minimizing the formation of unwanted side products. rsc.org

The synthesis of precursor molecules is a critical first step. For example, 10-methyl-9,10-dihydroacridine can be prepared through the Friedländer condensation of 2-aminobenzaldehyde (B1207257) with cyclohexanone, followed by methylation. vulcanchem.com The choice of precursors is crucial as their structure will dictate the substitution pattern of the final this compound product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often manipulated include temperature, reaction time, solvent, and the nature of the catalyst and any additives. rsc.org

For instance, in the Mukaiyama coupling of 10-methyl-9(10H)-acridone, the use of zinc dust and titanium tetrachloride in anhydrous dioxane under reflux at 110°C for 8 hours has been reported to give yields of approximately 80%. The strict exclusion of moisture is critical in this process, as the reagents are sensitive to water. rsc.org

In direct alkylation and dimerization routes, reaction parameters such as a temperature range of 80–100°C and a reaction time of 12–24 hours in a solvent like dimethylformamide (DMF) have been utilized. The choice of base, such as potassium carbonate, and oxidizing agent, like potassium persulfate, also plays a significant role in the reaction outcome.

Recent advancements have explored the use of high-throughput experimentation (HTE) and machine learning algorithms to accelerate the optimization process. beilstein-journals.org These methods allow for the rapid screening of a wide range of reaction variables to identify the optimal conditions for a given transformation. beilstein-journals.org

Table 1: Comparison of Synthetic Routes for this compound Core

| Synthetic Route | Precursors | Key Reagents | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |

| Homocoupling | 9-Chloroacridine derivatives | Zinc powder, Raney Nickel, Copper powder niscpr.res.in | Anhydrous methanol, reflux clockss.org | 49% for 2,2'-dimethoxy-9,9'-biacridine clockss.org | Straightforward; may require harsh conditions or less accessible precursors. |

| Mukaiyama Coupling | 10-Alkyl-9(10H)-acridones | Zinc dust, TiCl₄ | Anhydrous dioxane, reflux (110°C), 8 hours | ~80% | High regioselectivity; requires strict inert and anhydrous conditions. rsc.org |

| Direct Alkylation and Dimerization | 9(10H)-acridone | Methyl iodide, K₂CO₃, K₂S₂O₈ | DMF, 80–100°C, 12–24 hours | Moderate | Straightforward one-pot approach; can sometimes lead to side products. |

| Electrochemical Dimerization | 10-Methylacridinium (B81027) precursors | Platinum electrodes | Acetonitrile, +1.2 V vs. Ag/AgCl | 90% Faradaic efficiency | Scalable and suitable for continuous production; requires specialized equipment and is sensitive to water. |

Direct Alkylation and Dimerization Routes

A more direct approach to certain this compound derivatives involves the alkylation of an acridone followed by oxidative dimerization. For example, 9(10H)-acridone can be treated with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate. This step introduces the substituent at the 10-position. The subsequent dimerization is then facilitated by an oxidizing agent, for instance, potassium persulfate, which promotes the coupling at the 9-position through a radical mechanism.

Another innovative method is electrochemical dimerization. In this technique, a precursor like 10-methylacridinium nitrate (B79036) is oxidized in an electrochemical cell. This process generates cation radicals that couple at the 9-position to form the desired this compound dimer. This method can be highly efficient, with reported Faradaic efficiencies up to 90%, and is amenable to continuous flow production, offering good scalability. However, it requires specialized electrochemical equipment and is highly sensitive to the presence of water, which can significantly reduce the yield.

Functionalization and Derivatization Strategies for Tailored this compound Systems

The ability to introduce various functional groups onto the this compound scaffold is crucial for tuning its properties for specific applications.

Substituent Effects on Synthetic Accessibility and Reactivity

The nature and position of substituents on the acridine rings can have a profound impact on both the synthesis of the this compound core and its subsequent reactivity. Electron-donating or electron-withdrawing groups can influence the electron density of the acridine system, affecting the feasibility and outcome of coupling and dimerization reactions.

For instance, the presence of methoxy (B1213986) groups at the 2 and 2' positions allows for the synthesis of 2,2'-dimethoxy-9,9'-biacridine, which can then be demethylated to produce the corresponding dihydroxy derivative. clockss.org This dihydroxy compound serves as a versatile platform for further functionalization. clockss.org

The steric bulk of substituents can also play a significant role. Bulky groups near the 9-position can hinder the dimerization process. Conversely, substituents can be strategically introduced to modulate the electronic properties and solubility of the final molecule. For example, the introduction of sulfonic acid groups can increase water solubility.

Post-Synthetic Modification Approaches

Once the core this compound structure is formed, a variety of post-synthetic modifications can be employed to introduce desired functionalities. These modifications are key to creating tailored molecules for specific purposes.

A common strategy involves the derivatization of functional groups already present on the biacridine core. For example, 2,2'-dihydroxy-9,9'-biacridine can be reacted with various acyl chlorides, such as p-methoxybenzoyl chloride or p-chlorobenzoyl chloride, to yield the corresponding bis(acyloxy) derivatives. clockss.org Similarly, alkylation of the hydroxyl groups can be achieved using reagents like allyl bromide to introduce new side chains. clockss.org

It is also possible to build more complex structures from these derivatives. For example, diol derivatives of this compound have been used to synthesize macrocyclic structures, including crown ethers, by reacting them with appropriate linking agents like triethylene glycol ditosylate. researchgate.net

Furthermore, derivatization can be used to attach the this compound unit to other molecules, such as biomolecules. For instance, the introduction of a carboxyl group allows for subsequent reaction with N-hydroxysuccinimide to form an NHS ester, which can then be used to label antibodies. google.com.pg

Table 2: Examples of Derivatized this compound Systems

| Derivative Name | Modification | Synthetic Approach | Purpose of Derivatization |

| 2,2'-Bis[(p-methoxybenzoyl)oxy]-9,9'-biacridine clockss.org | O-acylation of hydroxyl groups | Reaction of 2,2'-dihydroxy-9,9'-biacridine with p-methoxybenzoyl chloride clockss.org | To create new atropisomers and study their structural properties. clockss.org |

| 2,2'-Bis(allyloxy)-9,9'-biacridine clockss.org | O-alkylation of hydroxyl groups | Reaction of 2,2'-dihydroxy-9,9'-biacridine with allyl bromide clockss.org | To introduce reactive allyl groups for further modification. clockss.org |

| 10,10'-Bis[(4-carboxyphenyl)methyl]-9,9'-biacridinium dinitrate google.com.pg | N-alkylation with a carboxyl-functionalized group | Synthesis from acridone and a methyl ester of a substituent molecule, followed by oxidation. google.com.pg | To introduce a reactive group for conjugation to other molecules. google.com.pg |

| 10,10'-Dimethyl-3,3'-disulfo-9,9'-biacridine (DMDSBA) researchgate.net | Sulfonation of the biacridine core | Synthesis and subsequent sulfonation. researchgate.net | To enhance water solubility and chemiluminescent properties. researchgate.net |

Synthesis of Polymeric and Nanostructured this compound Conjugates

The integration of this compound moieties into larger macromolecular architectures has led to the development of novel polymeric and nanostructured materials with unique photophysical and electronic properties. These advanced materials are synthesized through various polymerization and self-assembly techniques.

Polymeric Conjugates:

The synthesis of polymers incorporating the this compound unit can be achieved through several methods. One approach involves the polymerization of functionalized biacridine monomers. For instance, polyacridine has been synthesized from 2,2'-dihydroxy-9,9'-biacridine by reaction with bromomethylacridine in the presence of potassium carbonate in acetone, yielding the desired polyacridine in 40% yield. clockss.org This method allows for the creation of polymers where the biacridine unit is a key component of the polymer backbone.

Another strategy involves the preparation of macrocyclic structures. The reaction of 2,2'-dihydroxy-9,9'-biacridine with 1,12-dibromododecane (B1294643) can produce a monomeric macrocycle. clockss.org Furthermore, phase transfer catalysis has been employed to synthesize a bisacridinyl crown ether by reacting the diol with triethyleneglycol ditosylate in alkaline toluene. clockss.org

The development of conjugated polymers, which feature alternating single and double bonds along the polymer chain, has been a significant area of research. taylorfrancis.comresearchgate.net These materials exhibit interesting electronic properties, making them suitable for applications in electronics and photonics. researchgate.net Techniques such as Suzuki coupling have been utilized to create polyphenylene-based conjugated polymers containing photoisomerizable azobenzene (B91143) units. researchgate.net While not specific to this compound, these methods could be adapted for its inclusion.

Nanostructured Conjugates:

The fabrication of nanostructured materials containing this compound leverages bottom-up approaches, primarily through molecular self-assembly. nih.gov This process involves the spontaneous organization of molecules into well-defined nanostructures. nih.gov The synthesis of nanostructured systems can be achieved through various chemical and physical methods. scientificarchives.com

Polymerization-induced self-assembly (PISA) has emerged as a powerful technique for generating polymer-based biohybrid nanostructures with controlled shapes and functionalities. researchgate.net This method could be adapted to create nanostructures incorporating this compound derivatives. For example, a new biacridine compound, 10,10′-dimethyl-3,3′-disulfo-9,9′-biacridine (DMDSBA), has been synthesized and its chemiluminescent properties investigated. researchgate.net

The development of single-chain polymeric nanoparticles (SCPNs) represents another avenue for creating functional nanostructures. mdpi.com These are molecular nanoparticles with precisely controlled dimensions and functionality, synthesized through techniques like "grafting from" or "grafting to" a multifunctional core. mdpi.com

Preparation of Atropisomers and Their Structural Analysis

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of this compound systems, the steric hindrance between the two acridine moieties can lead to the existence of stable, non-interconverting enantiomers.

Preparation of Atropisomers:

The synthesis of this compound atropisomers often starts from substituted acridine precursors. A common route involves the homocoupling of a 9-chloroacridine derivative. For example, 2,2'-dimethoxy-9,9'-biacridine can be prepared by the homocoupling of 2-methoxy-9-chloroacridine using zinc powder in anhydrous methanol under a nitrogen atmosphere, with a yield of 49%. clockss.org The precursor, 2-methoxy-9-chloroacridine, is synthesized from the cyclization of 4'-methoxyphenylanthranilic acid in the presence of POCl3. clockss.org

The corresponding 2,2'-dihydroxy-9,9'-biacridine can then be obtained by demethylation of the dimethoxy derivative using 48% hydrobromic acid. clockss.orgresearchgate.net This dihydroxy compound serves as a versatile starting material for the preparation of other atropisomeric derivatives through O-acylation and O-alkylation reactions. clockss.orgresearchgate.net For instance, reaction with allyl bromide yields 2,2'-bis(allyloxy)-9,9'-biacridine. researchgate.net

Enantiomerically pure atropisomers can be obtained through resolution of the racemic mixture. One method involves the formation of diastereomeric esters with a chiral auxiliary, such as a camphanate ester. clockss.org The subsequent separation of these diastereomers and removal of the chiral auxiliary allows for the isolation of the individual enantiomers. The absolute configuration of the enantiomerically recovered (aR)-(-)-2,2'-dihydroxy-9,9'-biacridinyl was determined through this method. clockss.org

Structural Analysis:

X-ray crystallography is a powerful tool for the definitive structural analysis of this compound atropisomers. clockss.orgresearchgate.net Crystal structures provide precise information on bond lengths, bond angles, and the crucial dihedral angle between the two acridine rings, which defines the atropisomeric conformation.

For instance, the crystal structure of racemic 2,2'-dimethoxy-9,9'-biacridine complexed with chloroform (B151607) revealed an almost perpendicular conformation of the two acridine rings. researchgate.net The molecular structures of 2,2'-di(p-chlorobenzoyloxy)-9,9'-biacridinyl and (9,9'-bisacridinyl)-2,2'-dihydroxy-bis-(camphanate) ester have also been determined by X-ray crystallography, showing a 'scissor-like' conformation. clockss.orgresearchgate.net In these structures, the dihedral angles between the acridine moieties were found to be 97.2(8)° and 85.8(1)°, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for studying atropisomers. ¹H NMR experiments using chiral shift reagents, such as Eu(tfc)₃, or chiral solvating agents, like R-Pirkle's alcohol, can be used to observe the splitting of signals for the diacetoxy derivative, which is characteristic of a racemic compound. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. acs.orgnih.gov This involves the use of safer solvents, the development of more energy-efficient reaction conditions, and the minimization of waste. pandawainstitute.compaperpublications.org

One of the key principles of green chemistry is the use of catalysis to improve reaction efficiency and reduce the need for stoichiometric reagents. acs.orgmdpi.com In the context of this compound synthesis, the development of catalytic methods for the coupling of acridine precursors could lead to more sustainable processes.

The choice of solvent is another critical aspect of green chemistry. semanticscholar.org Many traditional organic syntheses rely on volatile and often toxic solvents. The pursuit of greener alternatives, such as water or more benign organic solvents like ethanol, is a major goal. nih.govsemanticscholar.org For example, the synthesis of some chalcones, which are structurally related to acridine precursors, has been achieved in ethanol. scielo.org.bo The use of microwave irradiation can also contribute to greener syntheses by reducing reaction times and, in some cases, enabling solvent-free reactions. semanticscholar.orgscielo.org.bo

Furthermore, the development of biocatalytic methods using enzymes offers significant advantages from a green chemistry perspective. acs.org Enzymes are highly specific and can often eliminate the need for protecting groups, simplifying synthetic routes and reducing waste. acs.org While specific examples for this compound are not detailed in the provided search results, the successful application of enzymes in the synthesis of other complex molecules, such as semi-synthetic antibiotics, highlights the potential of this approach. acs.org

The concept of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is also a central tenet of green chemistry. acs.org Synthetic routes that proceed with high atom economy are inherently less wasteful.

Photophysical and Spectroscopic Investigations of 9,9 Biacridine and Its Derivatives

Excited State Dynamics and Photochemistry of 9,9'-Biacridine

The excited-state dynamics of this compound and its derivatives are complex, involving a series of photophysical and photochemical processes that are highly sensitive to the molecular structure and the surrounding environment. Upon photoexcitation, these molecules can undergo various relaxation pathways, including intramolecular charge transfer, intersystem crossing to the triplet manifold, and photoinduced electron or energy transfer.

Upon photoexcitation, this compound and its derivatives can exhibit intramolecular charge transfer (ICT), a phenomenon where an electron is transferred from a donor part of the molecule to an acceptor part. In the case of 10,10'-dimethyl-9,9'-biacridylidene, it acts as a two-electron donor upon oxidation. vdoc.pub The N,N'-dimethyl-9,9'-biacridinium dication is known to undergo reduction via electron transfer from nucleophiles. acs.org

The efficiency and nature of ICT are influenced by the molecular geometry and the electronic coupling between the donor and acceptor moieties. researchgate.net For instance, in donor-π-acceptor systems based on terpyridine, the photoinduced charge flow is controlled by the electron-donating group and the surrounding solvent polarity. researchgate.net In some systems, a twisted intramolecular charge transfer (TICT) state can form, where the donor and acceptor parts of the molecule twist relative to each other in the excited state. researchgate.net This twisting leads to a more significant charge separation and often results in a large Stokes shift in the fluorescence spectrum. The stability of such TICT states typically increases with solvent polarity. researchgate.net

In a derivative of 9-aminoacridine (B1665356), the formation and decay of an ICT state were observed with two short-lived fluorescence components in the range of 80-450 ps and 0.7-3.2 ns. nih.gov The ICT emission was found to be quenched by the addition of water to polar solvents. nih.gov Similarly, a 9,9'-bianthracene-ortho-carboranyl derivative displayed high radiative efficiency (quantum yield of 86% in cyclohexane) due to ICT, with the emission being reddish in both solid and solution states. rsc.org

Intersystem crossing (ISC) is a spin-forbidden process that involves a change in the spin multiplicity of an excited molecule, typically from a singlet state (S₁) to a triplet state (T₁). osti.gov This process is crucial for populating long-lived triplet states, which can then participate in various photochemical reactions or exhibit phosphorescence. osti.govsci-hub.se The efficiency of ISC is governed by the strength of spin-orbit coupling (SOC), which can be enhanced by the presence of heavy atoms or specific molecular geometries that facilitate the mixing of singlet and triplet states. frontiersin.org

For acridine (B1665455) derivatives, ISC is a relevant deactivation pathway. In 9H,9'H-[10,10'-biacridine]-9,9'-dione, quenching of fluorescence in solution is partly attributed to an unallowed transition in frontier orbitals that facilitates intersystem crossing. nih.gov The characterization of triplet states is often performed using techniques like laser flash photolysis and time-resolved phosphorescence spectroscopy. rsc.org These methods allow for the determination of key triplet state parameters such as the triplet lifetime, quantum yield of formation, and energy level. mdpi.com For example, in proflavine (B1679165) (3,6-diaminoacridine), the molecule can access triplet excited states and act as a photosensitizer. mdpi.com The stabilization of the triplet state is a critical factor in achieving room-temperature phosphorescence. nih.gov In some systems, the triplet state can be quenched by molecular oxygen, leading to the formation of reactive singlet oxygen. mdpi.com

Photoinduced electron transfer (PET) is a process where an excited molecule transfers an electron to or from another molecule, creating a radical-ion pair. beilstein-journals.org The efficiency of PET depends on the driving force of the reaction and the distance between the donor and acceptor. The 10,10'-dimethyl-9,9',10,10'-tetrahydro-9,9'-biacridine has been shown to act as a two-electron donor in electron-transfer reactions with various organic oxidants. lookchem.comoup.com It has also been used to generate the anthracene (B1667546) radical anion via photoinduced electron transfer. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor chromophore to an acceptor chromophore through dipole-dipole coupling. edinst.comwikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption. edinst.comthermofisher.comceltarys.com FRET is often referred to as a "spectroscopic ruler" due to its sensitivity to distance changes at the molecular level. wikipedia.org

Key requirements for FRET include:

Close proximity of the donor and acceptor (10-100 Å). thermofisher.com

Overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. edinst.comthermofisher.com

Approximately parallel orientation of the donor and acceptor transition dipoles. thermofisher.com

The energy transfer efficiency (η) can be calculated using the Förster equation, which relates the efficiency to the distance between the donor and acceptor (r) and the Förster radius (R₀), the distance at which FRET is 50% efficient. edinst.com

Solvatochromism describes the change in a substance's color, or more broadly, its absorption and emission spectra, when dissolved in different solvents. niscpr.res.inresearchgate.net This phenomenon arises from the differential solvation of the ground and excited states of the chromophore. ajrconline.org The polarity of the solvent is a key factor influencing these spectral shifts. niscpr.res.in

For this compound and its derivatives, the photophysical properties are significantly affected by the solvent environment. nih.gov For instance, a derivative of 9-aminoacridine exhibits complex fluorescence behavior attributed to excited-state intramolecular charge transfer (ESICT), which is sensitive to the solvent. nih.gov In a study on a 9,9'-bianthracene (B94274) derivative, the photophysics could be tuned between singlet fission and symmetry-breaking charge separation by changing the polarity of the intercalated solvent molecules in the crystal structure. nih.gov The emission spectra of a spiro acridine-anthracenone compound showed strong dependencies on both excitation energy and solvent polarity. acs.org As the solvent polarity increases, the charge-transfer states relax energetically. acs.org

The table below illustrates the solvatochromic effect on the absorption and emission maxima of an acridone (B373769) derivative in various solvents.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 390 | 399 | 571.73 |

| THF | 392 | 405 | 808.94 |

| Ethanol | 399 | 413 | 851.99 |

| Methanol (B129727) | 398 | 412 | 857.09 |

| DMF | 397 | 411 | 862.33 |

Data adapted from a study on Acridone, showcasing typical solvatochromic shifts in acridine-based systems. researchgate.net

Advanced Spectroscopic Characterization for Mechanistic Elucidation

To unravel the complex excited-state dynamics of this compound and its derivatives, advanced spectroscopic techniques with high temporal resolution are essential. These methods provide detailed insights into the lifetimes and pathways of various excited-state processes.

Time-resolved fluorescence spectroscopy is a powerful tool for studying the dynamics of excited singlet states. ias.ac.innih.gov By measuring the decay of fluorescence intensity over time after pulsed excitation, one can determine the lifetimes of different excited species and identify processes such as ICT, FRET, and conformational changes. nih.govinstras.com The fluorescence decay is often multi-exponential, with each component corresponding to a different excited-state population. instras.com For example, in a study of a 9-aminoacridine derivative, time-resolved fluorescence revealed multiple decay components associated with the ICT state and the normal emission from the acridine singlet excited state. nih.gov Time-resolved measurements can distinguish between biomolecules with overlapping emission spectra but different fluorescence decay times. nih.gov

Time-resolved phosphorescence spectroscopy provides similar information but for the triplet state. Since phosphorescence lifetimes are typically much longer than fluorescence lifetimes (microseconds to seconds), this technique allows for the study of slower processes involving the triplet manifold. sci-hub.se It is particularly useful for characterizing the triplet state and processes such as intersystem crossing. nih.gov Lanthanide-based probes are often used in time-resolved fluorescence due to their long-lived emission, which allows for the reduction of background autofluorescence. bmglabtech.com

The table below shows exemplary fluorescence lifetime data for a fluorophore, illustrating how different environments or molecular states can be distinguished.

| Sample | Lifetime τ₁ (ns) | Contribution α₁ (%) | Lifetime τ₂ (ns) | Contribution α₂ (%) |

| Fluorophore A in Solvent 1 | 2.5 | 100 | - | - |

| Fluorophore A in Solvent 2 | 1.8 | 60 | 4.2 | 40 |

| Fluorophore B | 3.9 | 100 | - | - |

This is an illustrative data table. Actual values would be obtained from experimental measurements.

Transient Absorption Spectroscopy for Excited State Intermediates

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study the dynamics of photoexcited states. edinst.com This method allows for the measurement of excited state absorption energies and their corresponding lifetimes, providing insights into electron and energy transfer mechanisms, as well as photoproduct reactions. edinst.com

In a typical TA spectroscopy experiment, a sample is first excited by a short, intense light pulse (the pump pulse), which populates the excited states. edinst.com A second, weaker light pulse (the probe pulse) is then passed through the sample at a specific time delay after the pump pulse. edinst.com By measuring the change in absorbance of the probe pulse as a function of wavelength and time, the transient absorption spectrum is obtained. This spectrum reveals information about the excited state intermediates formed after photoexcitation. edinst.com

For this compound and its derivatives, TA spectroscopy can be employed to characterize the properties of their excited singlet and triplet states. The technique can elucidate the kinetics of intersystem crossing, a process where the molecule transitions from a singlet excited state to a triplet excited state. rsc.org Furthermore, in the presence of electron acceptors or donors, TA spectroscopy can monitor the electron transfer process, allowing for the determination of electron transfer rate coefficients. rsc.org Studies on similar aromatic systems have shown that the generation of radical cations following electron transfer from the excited state can be effectively monitored using this technique. rsc.org The kinetics of these processes are often well-described by diffusional models, such as the Smoluchowski theory. rsc.org

Resonance Raman and Fourier Transform Infrared (FTIR) Studies of Vibrational Modes and Structural Dynamics

Resonance Raman (RR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable tools for investigating the vibrational modes and structural dynamics of molecules like this compound.

Resonance Raman (RR) Spectroscopy: This technique provides enhanced Raman signals for vibrational modes that are coupled to an electronic transition. spectroscopyonline.com By tuning the excitation wavelength of the laser to coincide with an electronic absorption band of the molecule, the intensities of specific Raman bands can be significantly increased. spectroscopyonline.com This selectivity allows for the detailed study of the vibrational modes associated with the chromophoric part of the molecule. For this compound, RR spectroscopy can be used to probe the structure of the heme group in situ in heme proteins. nih.gov The frequencies of the porphyrin skeletal modes are sensitive to the ligation and spin state of the heme, offering insights into protein-induced structural changes. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid, label-free, and non-destructive technique that provides information about the functional groups and molecular structure of a sample. researchgate.net It has been widely used for the analysis of biological samples. researchgate.net For derivatives of this compound, FTIR can be used to identify and characterize the functional groups present in the molecule. nih.gov Changes in the position, shape, and intensity of IR peaks can indicate the formation of inclusion complexes or other intermolecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) for Spin Density and Electronic Structure

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques that provide detailed information about the electronic structure and spin density of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is based on the interaction of nuclear magnetic moments with an external magnetic field. ubbcluj.ro The chemical shift in an NMR spectrum provides information about the electronic environment of the nuclei, which in turn relates to the geometric and electronic structure of the molecule. ubbcluj.ro For diamagnetic molecules like many this compound derivatives, ¹H and ¹³C NMR are routinely used to elucidate their molecular structure. For instance, ¹H NMR studies of 2,2'-diacetoxy-9,9'-biacridine in the presence of chiral shift reagents have been used to demonstrate the racemic nature of the compound by observing the splitting of specific signals. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons (paramagnetic species), such as radicals and triplet states. wiley-vch.deethz.ch The interaction of the unpaired electron's magnetic moment with the external magnetic field and with nearby nuclear magnetic moments (hyperfine coupling) provides a detailed picture of the spin density distribution within the molecule. ubbcluj.ro The hyperfine coupling constant is proportional to the spin-density at the nucleus . ubbcluj.ro For radical ions of this compound, EPR spectroscopy can be used to map the distribution of the unpaired electron over the acridine framework, offering direct insight into its electronic structure. chemrxiv.org

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structures, including host-guest inclusion phenomena

For this compound and its derivatives, single-crystal X-ray diffraction has been instrumental in determining their solid-state structures. mdpi.com A notable finding is the crystal structure of a racemic 2,2'-dimethoxy-9,9'-biacridine chloroform (B151607) 1:1 complex, which revealed a nearly perpendicular conformation of the two acridine rings. mdpi.com This perpendicular arrangement is a common feature in sterically crowded biaryl systems.

X-ray crystallography is also a key technique for studying host-guest inclusion phenomena . nih.govscispace.com These are supramolecular structures where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions. nih.gov The formation of such complexes can be unequivocally confirmed by determining the crystal structure of the resulting assembly. This has been demonstrated in the study of various macrocyclic hosts, although specific examples involving this compound as a host are less common in the provided search results. However, the principles of host-guest chemistry, such as complementarity in shape and electronic properties between host and guest, are fundamental to understanding these interactions. scispace.com The crystal structure of the 2,2'-dimethoxy-9,9'-biacridine with a chloroform guest molecule is a clear example of an inclusion phenomenon. mdpi.com

Chemiluminescence and Electrochemiluminescence (ECL) Mechanisms of this compound Systems

Chemiluminescence is the emission of light from a chemical reaction, while electrochemiluminescence (ECL) is a process where light is produced from species generated at an electrode surface. nih.gov this compound derivatives, particularly the dicationic form known as lucigenin (B191737) (10,10'-dimethyl-9,9'-biacridinium), are well-known for their chemiluminescent properties.

The general mechanism for the ECL of many systems involves the electrochemical generation of radical cations and anions of a luminophore. nih.gov The subsequent electron transfer between these oppositely charged radicals leads to the formation of an excited state of the luminophore, which then emits light as it returns to the ground state. nih.gov In co-reactant ECL systems, the luminophore is oxidized or reduced at the electrode, and the resulting species reacts with a co-reactant to generate the excited state. latrobe.edu.au

For this compound systems, the chemiluminescence and ECL are closely related. The light-emitting species is typically an excited state of a derivative of acridone, which is formed from the decomposition of a high-energy intermediate. nih.gov

Reaction with Superoxide (B77818) Anion Radicals and Dioxetane Intermediates

A key reaction in the chemiluminescence of lucigenin-type compounds is their interaction with superoxide anion radicals (O₂⁻•). This reaction forms the basis for the use of lucigenin as a probe for detecting superoxide in biological systems. mdpi.com

The proposed mechanism involves the reduction of the dicationic 9,9'-biacridinium by the superoxide anion radical. This leads to the formation of an unstable dioxetane intermediate. The decomposition of this dioxetane is a highly energetic process that yields two molecules of an N-substituted acridone, with one of them being in an electronically excited state. The relaxation of this excited acridone to its ground state results in the emission of light. nih.gov

The reaction with superoxide is central to the biological applications of lucigenin, but it's important to note that peroxynitrite (ONOO⁻), formed from the reaction of nitric oxide and superoxide, can also be involved in related oxidative and nitrative stress pathways. nih.govscielo.br

Influence of Substituents on Chemiluminescence Efficiency

The efficiency of chemiluminescence in this compound systems can be significantly influenced by the presence of substituents on the acridine rings. These substituents can alter the electronic properties and steric environment of the molecule, thereby affecting the stability of intermediates and the quantum yield of light emission.

Electron-withdrawing groups can have a pronounced effect on chemiluminescence. For example, the introduction of sulfonic acid groups, as in 10,10'-dimethyl-3,3'-disulfo-9,9'-biacridine (DMDSBA), has been shown to increase the chemiluminescence intensity significantly compared to the parent lucigenin. This enhancement is attributed to the stabilization of the excited state of the acridone product by the electron-withdrawing substituents. The position of the substituents is also crucial, with different isomers exhibiting varying degrees of enhancement.

Conversely, the introduction of other types of substituents can be used to tune the properties of the chemiluminescent probe, for instance, to improve water solubility or to alter the emission wavelength.

Below is a data table summarizing the influence of different substituents on the chemiluminescence properties of this compound derivatives.

| Compound Name | Substituent(s) | Effect on Chemiluminescence | Reference |

| Lucigenin (10,10'-Dimethyl-9,9'-biacridinium) | Methyl groups at N(10) and N(10') | Baseline chemiluminescence for superoxide detection. | |

| 10,10'-Dimethyl-3,3'-disulfo-9,9'-biacridine (DMDSBA) | Sulfonic acid groups at C(3) and C(3') | 22-fold higher chemiluminescence intensity than Lucigenin. | |

| 3,3'-Disulfo-9,9'-biacridine dinitrate (DSBADN) | Sulfonic acid groups at C(3) and C(3') | Moderate improvement in chemiluminescence. | |

| 2,2'-Diethoxy-9,9'-biacridine dinitrate (DEBADN) | Ethoxy groups at C(2) and C(2') | Moderate improvement, highlighting positional effects. |

Electrochemical Behavior and Redox Chemistry of 9,9 Biacridine Architectures

Cyclic Voltammetry and Chronoamperometry Studies of Redox Potentials

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of 9,9'-biacridine systems. libretexts.org This method involves sweeping the potential of an electrode linearly with time and measuring the resulting current, providing insights into the oxidation and reduction processes. libretexts.org

Studies on this compound derivatives reveal their capacity to undergo reversible or quasi-reversible redox reactions. For instance, 10,10'-dimethyl-9,9',10,10'-tetrahydro-9,9'-biacridine exhibits an oxidation potential of 0.62 V. oup.com In contrast, its monomeric counterpart, dihydroacridine, has a higher oxidation potential of 0.80 V, indicating that the dimeric structure facilitates oxidation. oup.com

A tetramethyl-biacridine derivative without bulky substituents was synthesized and its electrochemical properties were investigated. Differential pulse voltammetry (DPV) determined the oxidation potential of its corresponding reduced species to be 0.44 V. oup.com Another derivative, 10,10'-dimethyl-9,9'-biacridine, denoted as (AcrH)₂, is noted for its largely negative one-electron oxidation potential of its corresponding radical (AcrH•), which is -0.43 V vs. SCE. oup.com

The electrochemical behavior of sulfonylated biacridine derivatives has also been explored. The investigation of 10,10'-dimethyl-3,3'-disulfonyl-9,9'-biacridine (DMDSBA) and its dinitrate salt (DSBADN) using cyclic voltammetry and linear sweep polarography has been reported. jlu.edu.cn

Below is a table summarizing the redox potentials of selected this compound derivatives.

| Compound/Derivative | Redox Potential (V) | Measurement Conditions/Reference Electrode | Source |

| 10,10'-dimethyl-9,9',10,10'-tetrahydro-9,9'-biacridine | 0.62 | vs. SCE | oup.com |

| Reduced form of a tetramethyl-biacridine derivative | 0.44 | DPV | oup.com |

| 10,10'-dimethyl-9,9'-biacridine radical (AcrH•) | -0.43 | vs. SCE | oup.com |

Electrocatalytic Properties and Redox-Mediated Processes

The term electrocatalysis refers to the acceleration of electrochemical reactions at an electrode surface through the action of a catalyst. rsc.orgnih.gov this compound derivatives have shown potential in electrocatalytic applications. For instance, 10,10'-dimethyl-3,3'-disulfonyl-9,9'-biacridine (DMDSBA) and its dinitrate salt have been studied for their electrocatalytic activity in the oxidation of tryptophan. jlu.edu.cn

The ability of these compounds to mediate redox processes is central to their electrocatalytic function. The reversible redox behavior of the biacridine core allows it to act as an electron shuttle, facilitating electron transfer between the electrode and a substrate that might otherwise react slowly at the electrode surface.

Porphyrin- and phthalocyanine-based organic frameworks, which can feature metal-N₄ coordination structures similar in principle to the nitrogen-containing heterocyclic systems of biacridines, are noted for their electrocatalytic applications. nih.gov The development of MXenes, a class of 2D transition metal carbides and nitrides, as electrocatalysts for reactions like the hydrogen evolution reaction (HER) also highlights the importance of materials with tunable electronic properties and high surface areas in electrocatalysis. mdpi.com While not directly biacridines, these related fields provide a broader context for the potential design and application of biacridine-based electrocatalysts.

Influence of Substituents and Environment on Redox Potentials and Stability of Radicals

The redox potentials and the stability of the resulting radical ions of this compound architectures are significantly influenced by the nature and position of substituents on the acridine (B1665455) rings, as well as the surrounding chemical environment. nih.govrsc.org

Substituents exert their influence through inductive and resonance effects. nih.gov Electron-donating groups generally lower the redox potential, making the molecule easier to oxidize, while electron-withdrawing groups increase the redox potential. nih.govnih.gov For instance, in a study of 9-anilinoacridines, a related class of compounds, electron-donating substituents on the anilino ring facilitated oxidation. nih.gov Conversely, substituents on the acridine ring itself had a minimal effect on the redox potentials, suggesting limited electronic communication between the acridine and anilino rings in that specific scaffold. nih.gov

The stability of the generated radical cations is also a critical factor. A tetramethyl-biacridine derivative was found to generate a cation radical that exhibited high stability in a dichloromethane (B109758) solution under air at room temperature for over 10 days, even without bulky protecting substituents. oup.com This remarkable stability is attributed to the delocalization of the spin over the biacridine skeleton, which provides thermodynamic stabilization. oup.com Highly stable aromatic hydrocarbon radicals have been synthesized by incorporating bulky substituents around the spin-localized carbon center, a strategy that enhances kinetic stability. beilstein-journals.org The di(9-anthryl)methyl radical, for example, shows stability due to its bulky nature. beilstein-journals.org The stability of radical cations can also be studied in the gas phase, as demonstrated with superhelicenes, which form stable radical cation π-dimers. rsc.org

The environment, particularly the presence of acids or bases, can dramatically alter the redox chemistry. As discussed previously, acid can trigger an electron transfer disproportionation in certain N-N linked biacridine derivatives, a process that is reversible upon neutralization. researchgate.netrsc.orgrsc.org This demonstrates a sophisticated level of control over the redox behavior through environmental pH.

| Substituent/Environmental Factor | Effect on Redox Potential/Radical Stability | Example System | Source |

| Electron-donating groups | Lower redox potential (easier oxidation) | 9-Anilinoacridines | nih.gov |

| Electron-withdrawing groups | Increase redox potential (harder oxidation) | Quinone derivatives | nih.gov |

| Bulky substituents | Enhance kinetic stability of radicals | Aromatic hydrocarbon radicals | beilstein-journals.org |

| Spin delocalization | Provides thermodynamic stability to radicals | Tetramethyl-biacridine radical cation | oup.com |

| Acidic environment | Can trigger electron transfer disproportionation | N-N linked tetramethylbiacridine | researchgate.netrsc.orgrsc.org |

Electrogenerated Chemiluminescence (ECL) in this compound Systems

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the excited states of species generated at an electrode surface. researchgate.netutexas.edu The typical ECL mechanism involves the generation of radical anions and cations of a luminophore by applying alternating potentials to an electrode. utexas.edu The subsequent annihilation reaction between these radical ions can produce an excited singlet state, which then emits light upon relaxation to the ground state. utexas.edu

This compound derivatives, particularly the dicationic form known as lucigenin (B191737) (10,10'-dimethyl-9,9'-biacridinium dinitrate), are well-known ECL emitters. Lucigenin is widely used as a chemiluminescent probe, especially for the detection of superoxide (B77818) anion radicals.

The ECL behavior of other biacridine derivatives has also been investigated. A study on 10,10'-dimethyl-3,3'-disulfo-9,9'-biacridine (DMDSBA) found that it produces strong ECL in a KNO₃ solution upon application of an appropriate voltage. pku.edu.cn The ECL intensity of DMDSBA showed a good linear relationship with its concentration over a wide range, with a detection limit in the nanomolar range. pku.edu.cn A possible mechanism for the ECL of DMDSBA has been proposed based on cyclic voltammetry and fluorescence spectroscopy. pku.edu.cn

The stability of the ECL signal can be influenced by substituents. In a study on 9,9'-bianthryls, which are structurally related to biacridines, it was found that triarylamine and bromo substituents imparted constant ECL intensity over many cycles. nih.gov ECL systems can be broadly categorized into annihilation systems, where radical cations and anions of the luminophore react, and co-reactant systems, where a co-reactant is used to generate the excited state. nih.gov The development of novel ECL nanoprobes and their application in bioassays, including mammalian cell analysis, is an active area of research. frontiersin.orgmdpi.com

Theoretical and Computational Chemistry Studies on 9,9 Biacridine

Quantum Chemical Calculations of Electronic Structure and Ground State Geometries (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and ground state geometries of 9,9'-biacridine and its derivatives. researchgate.netnih.gov These calculations consistently show that the two acridine (B1665455) rings adopt a nearly perpendicular conformation in the ground state. researchgate.net This twisted geometry is a result of steric hindrance between the hydrogen atoms at the 1, 8, 1', and 8' positions.

DFT methods, such as B3LYP, are commonly used to optimize the geometry and calculate key electronic parameters. researchgate.net For instance, calculations on acridine derivatives have been performed using the B3LYP functional with various basis sets to determine properties like ionization potential, electron affinity, and the HOMO-LUMO gap. researchgate.net These computational approaches allow for a detailed analysis of the molecular orbitals, revealing how the electronic charge is distributed across the molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's electronic transition properties.

The perpendicular arrangement of the acridine units in this compound effectively isolates the π-systems of the two moieties, influencing its electronic and photophysical behavior. This structural feature is crucial for understanding its reactivity and potential applications in areas like molecular electronics. rsc.org

Excited State Calculations and Spectroscopy Simulations (e.g., TD-DFT, CASSCF)

To understand the photophysical properties of this compound, computational methods that can describe electronically excited states are employed. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excited state energies, which correspond to absorption and emission spectra. gaussian.comgoogle.comrsc.orgresearchgate.net These calculations help in interpreting experimental spectroscopic data and predicting the nature of electronic transitions. youtube.com

For more complex situations, such as those involving significant electron correlation or multiple electronic configurations, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) are utilized. sobereva.commolcas.orghu-berlin.defaccts.de CASSCF calculations provide a more accurate description of the electronic wavefunction, which is essential for understanding phenomena like conical intersections and non-radiative decay pathways. sobereva.com

Simulations of the absorption and emission spectra of this compound and its derivatives provide insights into the nature of the excited states. For example, TD-DFT calculations can reveal whether an excited state has charge-transfer character, where an electron moves from one part of the molecule to another upon excitation. faccts.de This information is vital for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes.

A summary of computational methods for excited states is presented below:

| Method | Description | Common Applications |

|---|---|---|

| TD-DFT | An extension of DFT to calculate excited state properties. gaussian.comgoogle.com | Simulating UV-Vis absorption and emission spectra, determining excited state energies and oscillator strengths. rsc.orgresearchgate.net |

| CASSCF | A multiconfigurational method that provides a high-level description of the electronic structure. sobereva.commolcas.org | Studying photochemical reactions, systems with strong electron correlation, and potential energy surfaces. hu-berlin.defaccts.de |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like this compound. nih.govnih.gov These simulations model the movement of atoms over time, providing insights into conformational changes and intermolecular interactions. mdpi.comnih.gov For this compound, MD simulations can explore the rotational barrier between the two acridine units and identify stable conformations. researchgate.net

MD simulations are also used to investigate how this compound interacts with its environment, such as solvent molecules or other solutes. irbbarcelona.orgbiorxiv.org By simulating the molecule in different solvents, it is possible to understand how intermolecular forces, like van der Waals interactions and hydrogen bonding, influence its structure and properties. mdpi.comrsc.orgethz.ch This is particularly important for predicting the behavior of this compound in solution and in condensed phases. mdpi.com

The combination of MD simulations with quantum mechanical calculations can provide a comprehensive picture of the structure-dynamics-property relationships of this compound.

Prediction of Photophysical and Electrochemical Parameters

Computational chemistry plays a crucial role in predicting the photophysical and electrochemical properties of this compound and related compounds. sciencepublishinggroup.comnih.govchemrxiv.org As mentioned, TD-DFT is a primary tool for predicting absorption and emission wavelengths. sciencepublishinggroup.com Furthermore, these calculations can estimate other important parameters such as fluorescence quantum yields and lifetimes, although these can be more challenging to predict accurately. nih.govchemrxiv.org

Electrochemical properties, such as oxidation and reduction potentials, can also be predicted using DFT. acs.org These calculations typically involve determining the energies of the neutral molecule and its corresponding radical cation and anion. The predicted redox potentials are valuable for understanding the electron transfer capabilities of this compound, which is relevant for its use in redox-active systems and electronic devices. researchgate.net

Recent advancements have seen the application of machine learning models, trained on large datasets of experimental and computational data, to predict photophysical properties with high accuracy and efficiency. nih.govchemrxiv.org

Reaction Pathway Elucidation and Mechanistic Modeling, including hydrogen atom transfer (HAT) processes

Computational methods are extensively used to investigate the reaction mechanisms involving this compound and its derivatives. rsc.org A key area of study is the modeling of hydrogen atom transfer (HAT) processes. nih.govmdpi.com HAT is a fundamental reaction in many chemical and biological systems, and understanding its mechanism is crucial. rsc.orgchemrxiv.orgchemrxiv.org

DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction pathway. For instance, computational studies have been used to distinguish between concerted proton-electron transfer (CPET) and HAT mechanisms. rsc.org

In the context of this compound derivatives, mechanistic modeling has been applied to understand processes like acid-regulated electron transfer disproportionation. researchgate.netrsc.org These studies have revealed how protonation can trigger N-N bond cleavage and subsequent electron transfer reactions. rsc.org The insights gained from these computational investigations are vital for controlling the reactivity of these molecules and designing new catalytic systems.

Structure-Property Relationship (SPR) Studies based on Computational Data

A significant advantage of computational chemistry is its ability to establish clear structure-property relationships (SPRs). bham.ac.uk By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can understand how different structural features influence its behavior. acs.org

For example, computational studies can explore the effect of adding various substituent groups to the acridine rings. sciencepublishinggroup.com These studies can reveal how electron-donating or electron-withdrawing groups alter the electronic structure, photophysical properties, and reactivity of the molecule. This information is invaluable for the rational design of new this compound derivatives with tailored properties for specific applications, such as improved fluorescence or enhanced catalytic activity. bham.ac.uk

The data generated from these computational SPR studies can be used to build predictive models, further accelerating the discovery of new functional materials based on the this compound scaffold.

Interactions of 9,9 Biacridine with Diverse Chemical Entities and Materials

Supramolecular Interactions and Host-Guest Chemistry

Supramolecular chemistry investigates the realm of non-covalent interactions, where molecules recognize and bind to one another to form organized, complex structures. fiveable.mewikipedia.org In this context, host-guest chemistry describes complexes formed when a "host" molecule with a cavity or binding site accommodates a "guest" molecule or ion through forces other than full covalent bonds. wikipedia.orgmdpi.com These interactions are pivotal in many biological processes and are increasingly harnessed for designing functional materials for sensing and catalysis. fiveable.menih.gov

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. mdpi.commdpi.com Nonplanar conjugated molecules, a category that includes 9,9'-Biacridine due to its twisted configuration, are of significant interest in this field. pku.edu.cn The aggregation of such molecules can lead to unique photophysical phenomena, such as aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon forming aggregates due to the restriction of intramolecular motions. pku.edu.cnrsc.org

The self-assembly process can be influenced by various external factors, leading to diverse and controllable structures. For instance, some monomers can respond to changes in solvent or the presence of guest molecules to switch between different aggregated forms, such as open-ended tubes or closed capsules. nih.gov The study of how molecules like this compound self-organize is crucial for developing new materials with tailored properties. mdpi.com

Molecular recognition, a cornerstone of host-guest chemistry, involves the specific binding of a host to a complementary guest. fiveable.mewikipedia.org This principle can be applied to design chemosensors capable of detecting specific ions or molecules. rsc.org The binding event typically induces a measurable change in the host's properties, such as its fluorescence or absorption spectrum. fiveable.mersc.org

Derivatives of this compound have been explored for their ion recognition capabilities. The design of receptors often involves incorporating functional groups that can form strong, directional bonds, such as hydrogen bonds, with the target analyte. nih.gov For example, research has shown that N,N'-disubstituted 9,9'-biacridinium salts, also known as Lucigenin (B191737) derivatives, are effective for anion recognition and can be used in assays to measure anion transport across lipid vesicles. ulb.ac.be Furthermore, a tetramethylbiacridine derivative was found to undergo a reversible electron transfer disproportionation triggered by acid, demonstrating a responsive interaction with protons. researchgate.net This process involves the acid-induced cleavage of the N-N bond, forming stable radical cations and reduced species, a reaction that is reversible upon neutralization. researchgate.net

Table 1: Examples of Ion and Molecule Recognition by Biacridine Derivatives and Related Systems This table provides examples of recognition events involving biacridine derivatives and analogous systems to illustrate the principles of molecular recognition.

| Host Compound/System | Guest Analyte | Principle of Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| N,N'-disubstituted 9,9'-biacridinium salts (Lucigenin) | Chloride and other anions | Anion binding | Used in assays to monitor anion transport | ulb.ac.be |

| N-N linked tetramethylbiacridine (TBA) derivative | Acid (Protons) | Acid-triggered N-N bond cleavage and electron transfer | Formation of stable radical cation and reduced species | researchgate.net |

| Tritopic bis-urea receptors | Oxyanions, Alkali metal-acetate ion pairs | Hydrogen bonding with anion, cation interaction with polyether spacer | Cooperative binding and recognition of ion pairs | nih.gov |

Interactions with Nanomaterials and Surfaces

The interface between organic molecules and nanomaterials is a fertile ground for discovering new phenomena and developing advanced technologies. Nanomaterials, with at least one dimension between 1 and 100 nm, possess a high surface area-to-volume ratio, making their surfaces highly reactive and ideal for interactions. biomedres.usnih.gov

Adsorption is a surface phenomenon where molecules (adsorbate) adhere to the surface of a material (adsorbent). researchgate.net The interaction of molecules with metallic and semiconductor nanoparticles is governed by factors such as surface charge, pH, and the chemical nature of both the molecule and the nanoparticle surface. researchgate.netfrontiersin.org Metallic nanoparticles can be stabilized by surface capping agents to prevent aggregation. biomedres.us Semiconductor nanoparticles, or quantum dots, exhibit size-dependent optical and electronic properties due to quantum confinement, which can be tuned for specific applications like solar cells and sensors. frontiersin.orgscielo.org.mx

The adsorption of organic molecules onto nanoparticles can be driven by various forces, including electrostatic interactions, chemisorption, and hydrogen bonding. mdpi.com For instance, studies on zinc oxide (ZnO) nanoparticles have shown that their surface morphology and the presence of organic stabilizing agents from plant extracts influence their formation and photocatalytic activity. mdpi.com While specific studies detailing the adsorption of this compound on such nanoparticles are not widely documented, the presence of nitrogen atoms in its structure suggests a potential for coordination with metal surfaces or interaction with surface sites on semiconductor oxides. The adsorption of related N-heterocyclic compounds, such as pyridine (B92270) derivatives on CdSe quantum dots, has been studied extensively as a model for interfacial interactions. nih.gov

When a molecule is adsorbed on a nanoparticle surface, photoexcitation can lead to the transfer of an electron or energy across the interface. asiaresearchnews.comresearchgate.net Interfacial electron transfer (IET) is a fundamental process in dye-sensitized solar cells, where an excited dye molecule injects an electron into the conduction band of a semiconductor material like titanium dioxide (TiO₂) or tin-doped indium oxide (ITO). rsc.orgnih.govscielo.br The rate and efficiency of IET depend on the energetic alignment of the molecule's excited state and the semiconductor's electronic states, as well as the electronic coupling between them. rsc.orgscielo.br

Studies have shown that IET can be an ultrafast, two-step process, involving initial transfer to surface states followed by diffusion into the bulk material. rsc.org Similarly, interfacial energy transfer can occur when the emission spectrum of a donor molecule overlaps with the absorption spectrum of an acceptor, a process that can be used to enhance the efficiency of near-infrared (NIR) OLEDs. asiaresearchnews.comnih.gov

While direct IET studies on the this compound parent compound are limited, research on its derivatives points to its electronic activity. The acid-regulated electron transfer observed in a tetramethylbiacridine derivative showcases the molecule's ability to participate in redox processes. researchgate.net The study of photoinduced proton-coupled electron transfer (PCET) from CdSe quantum dots to 4,4'-bipyridine (B149096) provides a model for how such processes can occur at a semiconductor interface, a mechanism potentially relevant for biacridine systems. nih.gov

Table 2: Examples of Interfacial Electron and Energy Transfer Systems This table presents various systems to illustrate the mechanisms of interfacial transfer processes.

| System | Process | Mechanism | Application/Significance | Reference |

|---|---|---|---|---|

| Pyridine-TiO₂ assembly | Interfacial Electron Transfer (IET) | Two-step model: electron transfer to surface states, then diffusion into bulk. | Model for dye-sensitized solar cells. | rsc.org |

| Perylene chromophore on ITO electrode | Photoinduced IET | Single-molecule fluorescence "blinks" indicate forward and back electron transfer. | Probing electron transfer rates for molecular electronics. | nih.gov |

| CdSe Quantum Dots and 4,4'-bipyridine | Proton Coupled Electron Transfer (PCET) | Ultrafast sequential interfacial electron and proton transfer. | Model for photoelectrochemical CO₂ reduction. | nih.gov |

| Pt(fprpz)₂ (donor) and BTP-eC9 (acceptor) | Interfacial Energy Transfer | Förster Resonance Energy Transfer (FRET) at the interface. | Enhancement of Near-Infrared OLED efficiency. | asiaresearchnews.com |

Polymer Composites and Doped Materials Incorporating this compound

Polymer composites are materials made from a polymer matrix combined with a reinforcing agent to achieve properties superior to the individual components. suschem.orgresearchgate.net Doping involves intentionally introducing impurities into a material to alter its electrical or optical properties. In the context of organic electronics, a host material is often doped with a small amount of an emissive or charge-transporting guest molecule.

Derivatives of this compound, particularly spiro-configured compounds, have emerged as promising materials for use in doped systems for optoelectronic devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). researchgate.netarxiv.org The rigid, three-dimensional spiro structure helps to inhibit the strong intermolecular aggregation that often quenches luminescence in the solid state. rsc.org

In the field of PSCs, spirobisacridine-based molecules have been synthesized and used as hole-transporting materials (HTMs). researchgate.net When doped, these materials facilitate efficient extraction and transport of positive charge carriers (holes), achieving device efficiencies comparable to benchmark materials. researchgate.net Notably, solar cells using these spirobisacridine HTMs demonstrate improved long-term operational stability and are free from performance-degrading hysteresis. researchgate.net

In OLEDs, biacridine derivatives are utilized as emitters. A dual acceptor-donor-acceptor (A-DxD-A) molecule containing a spiro-biacridine donor was designed as a pure-blue emitter. arxiv.org When this emitter is doped into a host matrix, its performance significantly improves. The isolation of the emitter molecules within the host prevents aggregation, reducing non-radiative decay pathways and thereby increasing the photoluminescence quantum yield and the efficiency of the OLED device. arxiv.org Similarly, other complex acridane-based emitters have been developed for highly efficient, narrow-band green OLEDs that perform well even at high doping concentrations. rsc.org

Table 3: Applications of this compound Derivatives in Doped Materials This table summarizes the role and performance of biacridine derivatives in optoelectronic devices.

| Biacridine Derivative | Application | Host/Matrix | Role of Biacridine Derivative | Key Finding | Reference |

|---|---|---|---|---|---|

| Spirobisacridine (SBA) | Perovskite Solar Cell (PSC) | Doped HTL | Hole-Transporting Material (HTM) | Hysteresis-free devices with good operational stability, retaining 88% efficiency after 1000h. | researchgate.net |

| Spiro-biacridine benzonitrile (B105546) (SBABz4) | Organic Light-Emitting Diode (OLED) | Doped into host matrix | Blue Emitter (Thermally Activated Delayed Fluorescence) | Doping into host matrix improves PLQY from 27% (neat film) to 40% and enhances device efficiency. | arxiv.org |

| 10-Dibenzothiophenyl-9,9-diphenylacridane | Organic Light-Emitting Diode (OLED) | Doped up to 30 wt% | Narrowband Green Emitter | Achieved high external quantum efficiency (20.3%) and excellent color purity at high doping concentrations. | rsc.org |

Non-Covalent Interactions and Molecular Recognition in Complex Systems

The unique structural and electronic properties of the this compound core facilitate a range of non-covalent interactions, making it a subject of significant interest in supramolecular chemistry and molecular recognition. numberanalytics.comrsc.org These interactions, which include hydrogen bonding, π-π stacking, electrostatic forces, and van der Waals forces, govern the assembly of this compound with other molecules to form complex, ordered structures. numberanalytics.comtaylorandfrancis.com The planarity of the acridine (B1665455) rings is particularly conducive to π-π stacking, while the nitrogen heteroatoms can act as hydrogen bond acceptors. vulcanchem.com This capacity for multiple, simultaneous non-covalent interactions allows this compound and its derivatives to act as either "hosts" or "guests" in complex systems, selectively binding to a variety of chemical entities and materials. mdpi.commdpi.com

The study of these non-covalent interactions is crucial for understanding how molecules recognize each other and assemble into functional systems, a concept first extensively described by Nobel laureate Jean-Marie Lehn. numberanalytics.com In the context of this compound, this involves examining its inclusion in host-guest complexes and its binding to biological macromolecules.

Host-Guest Chemistry and Inclusion Complexes

Derivatives of this compound have demonstrated the ability to form crystalline inclusion compounds, acting as hosts for small solvent molecules. mdpi.comresearchgate.net X-ray crystallography studies have provided definitive evidence for this host-guest behavior. For instance, racemic 2,2'-dimethoxy-9,9'-biacridine was found to form a 1:1 inclusion complex with chloroform (B151607) (CHCl₃). mdpi.comresearchgate.net Similarly, other derivatives have been shown to include molecules like acetonitrile. researchgate.net

In these complexes, the biacridine molecule often adopts a "scissor-like" conformation, creating a cavity that accommodates the guest molecule. researchgate.net The stability of these complexes is a result of multiple weak interactions, including hydrogen bonds and van der Waals forces, between the host and the guest. mdpi.com For example, in the complex of 2,2'-dimethoxy-9,9'-biacridine with chloroform, a C-H···O hydrogen bond is observed between the chloroform hydrogen and the oxygen of the methoxy (B1213986) group on the biacridine framework. mdpi.com The torsion angle between the two acridine moieties is a critical parameter in these structures, influencing the size and shape of the binding cavity. researchgate.net

| This compound Derivative | Guest Molecule | Stoichiometry (Host:Guest) | Key Interaction(s) | Torsion Angle (Acridine-Acridine) | Reference |

|---|---|---|---|---|---|

| 2,2'-di(p-chlorobenzoyloxy)-9,9'-biacridinyl | Chloroform (CHCl₃) | 1:1 | Host-guest inclusion | 97.2(8)° | researchgate.net |

| (9,9'-bisacridinyl)-2,2'-dihydroxy-bis-(camphanate) ester | Acetonitrile | Not specified | Guest inclusion | 85.8(1)° | researchgate.net |

| Racemic 2,2'-dimethoxy-9,9'-biacridine | Chloroform (CHCl₃) | 1:1 | C-H···O hydrogen bond | Near perpendicular | mdpi.com |

Interaction with Biological Macromolecules

The planar aromatic system of acridine derivatives enables them to interact with biological macromolecules, most notably DNA. vulcanchem.com The primary mode of interaction is intercalation, where the flat acridine rings insert between the base pairs of the DNA double helix. vulcanchem.comresearchgate.net This interaction is stabilized by π-π stacking between the acridine core and the DNA bases.

Macrocyclic compounds containing two acridine units, known as cyclo-bis-intercalands, have been specifically designed to bind strongly and selectively to DNA. acs.org Studies on a macrocyclic bisacridine showed selective binding to DNA hairpins. acs.org The binding affinity of acridine derivatives to DNA can be significant, with binding constants reported in the range of (2-8) x 10⁴ M⁻¹ for compounds like (9-Anthrylmethyl)ammonium chloride, a related intercalator. researchgate.net Some derivatives show a preference for specific DNA sequences, such as GC-rich regions or sites with bulged bases. researchgate.netnih.gov